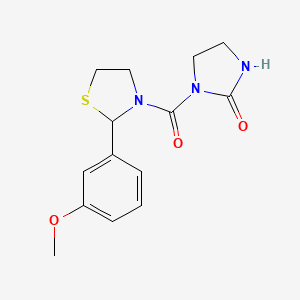
1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula C14H17N3O3S and a molecular weight of 307.37 g/mol. Its structure includes both thiazolidine and imidazolidinone moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of thiazolidine derivatives with imidazolidinones. Typical synthetic routes include:
- Condensation Reactions : Combining thiazolidine and imidazolidinone precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing reagents that promote cyclization to form the desired heterocyclic structure.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidine derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa, A549, and MCF-7 through both intrinsic and extrinsic pathways .
A comparative study revealed that certain thiazolidinones demonstrate IC50 values lower than established chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents.
Anti-inflammatory Properties
Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. For example, compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cell lines . This suggests that this compound may possess similar anti-inflammatory capabilities.
Antidiabetic Effects
Research has highlighted the role of thiazolidines in enhancing insulin sensitivity and glucose uptake. Studies on related compounds demonstrated their ability to modulate metabolic pathways, effectively reducing hyperglycemia in diabetic models . This aspect positions this compound as a candidate for further exploration in diabetes management.
Case Studies
- Antiproliferative Studies : A study synthesized a series of thiazolidinone derivatives and evaluated their antiproliferative effects against various cancer cell lines. The most active compound showed a significant reduction in cell viability with an IC50 value lower than reference drugs.
- Metabolic Modulation : In high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidinones improved metabolic parameters by decreasing blood glucose levels and enhancing insulin sensitivity . This suggests the potential utility of this compound in treating metabolic disorders.
Research Findings Summary
The biological activity of this compound is supported by various studies indicating its potential as an anticancer, anti-inflammatory, and antidiabetic agent. The dual heterocyclic nature of this compound allows it to interact with multiple biological targets, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-11-4-2-3-10(9-11)12-16(7-8-21-12)14(19)17-6-5-15-13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVJUGRDNNORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














